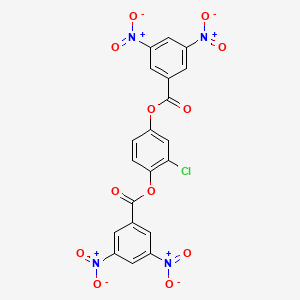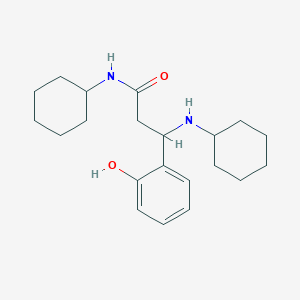![molecular formula C28H16N4O B3824856 3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B3824856.png)
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile
概要
説明
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline moiety linked to a phenyl group, which is further connected to a benzene ring substituted with dicarbonitrile groups. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are essential to maintain consistency and purity in industrial production.
化学反応の分析
Types of Reactions
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety, potentially leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
科学的研究の応用
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
作用機序
The mechanism of action of 3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,4-Bis(3-phenylquinoxalin-2-yl)benzene: A related compound with similar structural features but different functional groups.
4-(3-Phenylquinoxalin-2-yl)phthalonitrile: Another compound with a quinoxaline core and phthalonitrile substituents
Uniqueness
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its specific combination of functional groups and structural arrangement.
特性
IUPAC Name |
3-[4-(3-phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O/c29-17-21-9-6-12-26(23(21)18-30)33-22-15-13-20(14-16-22)28-27(19-7-2-1-3-8-19)31-24-10-4-5-11-25(24)32-28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJCXHHVULZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC5=CC=CC(=C5C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride](/img/structure/B3824776.png)
![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)
![[3-Acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate](/img/structure/B3824788.png)
![4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE](/img/structure/B3824797.png)
![[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate](/img/structure/B3824814.png)
![4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE](/img/structure/B3824831.png)



![[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate](/img/structure/B3824860.png)
![1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE](/img/structure/B3824867.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)


